6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c24-18-8-6-17(7-9-18)20-10-11-21-26-29(23(32)30(21)25-20)16-22(31)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYJBKBBAIORET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives
Key Research Findings
Impact of Substituent Position and Linker Length
Electronic and Bioactivity Profiles
- Thioether Substitution : The thio-linked analog exhibits reduced polarity compared to the target compound, which may enhance membrane permeability but diminish hydrogen-bonding interactions with polar residues in enzymatic targets .
- Piperazine Modifications: Introducing a second chlorophenyl in the piperazine ring (as in ) increases lipophilicity (logP ~3.5 vs.
Spectroscopic Comparisons
- NMR Shifts : Evidence from demonstrates that substituent changes in triazolo-pyridazine derivatives alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), correlating with electronic environment perturbations. For example, the thioether group in causes upfield shifts in region A due to reduced electron withdrawal .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core followed by functionalization. Key steps include:
- Cyclization : Using dehydrating agents like phosphorus oxychloride under reflux to form the triazole ring .
- Substitution : Introducing the 4-chlorophenyl and 4-phenylpiperazine moieties via nucleophilic substitution or coupling reactions. Reaction pH (6.5–7.5) and temperature (60–80°C) are critical for yield optimization .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .
Q. Which analytical techniques are most effective for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the piperazine and triazole groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting trace byproducts .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related triazolopyridazines .
Q. How is solubility addressed during in vitro assays?
- Co-solvents : Dimethyl sulfoxide (DMSO) at ≤0.1% v/v is preferred for stock solutions to avoid cellular toxicity .
- Surfactants : Polysorbate-80 (0.01% w/v) enhances aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays be resolved?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Buffer Standardization : Use 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂ for G-protein-coupled receptor (GPCR) assays to stabilize protein conformations .
- Negative Controls : Include reference inhibitors (e.g., haloperidol for dopamine receptors) to validate assay specificity .
- Orthogonal Assays : Cross-validate with fluorescence polarization or surface plasmon resonance (SPR) .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like BRD4 bromodomains, highlighting the importance of the 4-phenylpiperazine group for hydrophobic binding .
- QSAR Modeling : Topological descriptors (e.g., Wiener index) correlate substituent bulk with IC₅₀ values in kinase inhibition assays .
Q. How are stability issues in biological matrices addressed during pharmacokinetic studies?
- LC-MS/MS Stabilization : Add 1% formic acid to plasma samples to inhibit enzymatic degradation .
- Temperature Control : Store samples at -80°C and limit freeze-thaw cycles to ≤3 .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Prodrug Design : Esterification of the 2-oxo group improves oral bioavailability, as seen in related triazolopyridazines .
- Dose Escalation : Start with 10 mg/kg in xenograft models (e.g., MDA-MB-231 breast cancer) and monitor liver enzyme levels weekly .
Methodological Challenges & Solutions
Q. How are synthetic byproducts characterized and mitigated?
- HPLC-PDA : Photodiode array detection identifies byproducts with λmax shifts (e.g., 250 nm for unreacted intermediates) .
- Design of Experiments (DoE) : Response surface methodology optimizes reagent stoichiometry (e.g., 1.2:1 molar ratio of piperazine derivative) to reduce side reactions .
Q. What in silico tools assess environmental impact during disposal?
- EPI Suite : Predicts biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
- Ecotoxicity Models : ECOSAR estimates LC₅₀ for aquatic organisms, guiding wastewater treatment protocols .
Q. How do crystallographic studies inform formulation development?
- Polymorph Screening : Differential scanning calorimetry (DSC) identifies stable Form I (melting point 218°C) for tablet compression .
- Hygroscopicity Tests : Dynamic vapor sorption (DVS) reveals <0.5% weight gain at 75% RH, supporting non-hygroscopic excipient choices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
